4-(2-(2-Pyridyl)indol-3-yl)butanoic acid
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Overview
Description
4-(2-(2-Pyridyl)indol-3-yl)butanoic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, in particular, features a pyridyl group attached to the indole moiety, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyridyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors for the Fischer indole synthesis and the Suzuki-Miyaura coupling, which can enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Pyridyl)indol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The pyridyl group can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-(2-(2-Pyridyl)indol-3-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(2-Pyridyl)indol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, influencing cellular processes. The pyridyl group can enhance the compound’s binding affinity and selectivity for certain targets . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
Indole-3-butyric acid: Another plant hormone with a butanoic acid side chain.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Uniqueness
4-(2-(2-Pyridyl)indol-3-yl)butanoic acid is unique due to the presence of the pyridyl group, which can significantly alter its chemical and biological properties compared to other indole derivatives. This structural feature can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
Molecular Formula |
C17H16N2O2 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-(2-pyridin-2-yl-1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C17H16N2O2/c20-16(21)10-5-7-13-12-6-1-2-8-14(12)19-17(13)15-9-3-4-11-18-15/h1-4,6,8-9,11,19H,5,7,10H2,(H,20,21) |
InChI Key |
OTJKGBQLRICAAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCCC(=O)O |
Origin of Product |
United States |
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